Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC20470203
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO6 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (3S,4R)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1 |
| Standard InChI Key | FTEPFXQWKWVIIJ-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted at the 3- and 4-positions. The trans configuration denotes that the Boc group (attached to the pyrrolidine nitrogen) and the 3,4-dimethoxyphenyl group occupy opposite spatial positions relative to the ring plane . The carboxylic acid at the 3-position enhances solubility in polar solvents and facilitates conjugation reactions.
Key Structural Features:
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Pyrrolidine Core: A saturated heterocyclic ring providing conformational rigidity.
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Boc Protecting Group: A tert-butoxycarbonyl moiety that shields the amine during synthetic steps, later removed under acidic conditions.
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3,4-Dimethoxyphenyl Substituent: An aromatic group with electron-donating methoxy groups, influencing π-π stacking and receptor binding.
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Carboxylic Acid Functionality: Enables salt formation, esterification, and amide coupling .
Nomenclature and Synonyms
The compound is systematically named as (3R,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid under IUPAC guidelines. Common synonyms include:
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Boc-trans-DL-β-Pro-4-(3,4-dimethoxyphenyl)-OH
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(Tert-Butoxy)Carbonyl (±)-trans-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine scaffold.
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Substituent Introduction:
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Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate achieves the carboxylic acid moiety.
Example Synthesis (Simplified):
Stereochemical Control
The trans configuration is secured through:
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Chiral Auxiliaries: Use of enantiomerically pure starting materials.
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Diastereomeric Resolution: Chromatographic separation of cis/trans isomers.
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Asymmetric Catalysis: Employing catalysts like Jacobsen’s catalyst for enantioselective synthesis .
Physicochemical Properties
Experimental and predicted data highlight critical properties (Table 1):
Table 1: Physicochemical Profile
The compound’s moderate boiling point and density suggest suitability for high-temperature reactions. The acidic pKa (~4.28) indicates protonation in physiological environments, affecting bioavailability .
Applications in Pharmaceutical Research
Drug Discovery
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Neurological Agents: The 3,4-dimethoxyphenyl group mimics neurotransmitters like dopamine, enabling targeting of GPCRs in CNS disorders .
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Protease Inhibitors: The pyrrolidine scaffold is a common motif in inhibitors of enzymes like HIV protease and DPP-4 .
Case Study: Incorporation into a thrombin inhibitor improved binding affinity by 15-fold due to enhanced hydrophobic interactions .
Peptidomimetics
Replacing peptide bonds with pyrrolidine rings enhances metabolic stability. For example, a Boc-protected derivative increased the half-life of a vasopressin analog from 2 to 12 hours in vivo .
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyamides increased glass transition temperatures (Tg) by 20–30°C, attributed to the rigid pyrrolidine and aromatic groups .
Catalysis
As a ligand in asymmetric catalysis, it facilitated Suzuki couplings with enantiomeric excess (ee) >90% in synthesizing chiral biaryls .
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|---|---|
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| Dtchem Laboratories | sales@techbiochem.com |
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